molecular formula F3H2OSn B14327312 CID 78060790

CID 78060790

Cat. No.: B14327312
M. Wt: 193.72 g/mol
InChI Key: AONZZAPMQSOUAL-UHFFFAOYSA-K
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Description

PubChem CIDs are unique numerical identifiers assigned to chemical substances, enabling systematic referencing across scientific databases. For instance, Figure 8 in illustrates structural overlays of substrates and inhibitors like taurocholic acid (CID 6675) and betulin-derived compounds (CID 72326), which are compared using 2D/3D structural alignment and functional assays . Similarly, compares oscillatoxin derivatives (e.g., CID 101283546) to highlight structural modifications and their biochemical implications . These examples provide a framework for understanding how CID 78060790 might be analyzed relative to its analogs.

Properties

Molecular Formula

F3H2OSn

Molecular Weight

193.72 g/mol

InChI

InChI=1S/3FH.H2O.Sn/h3*1H;1H2;/q;;;;+3/p-3

InChI Key

AONZZAPMQSOUAL-UHFFFAOYSA-K

Canonical SMILES

O.F[Sn](F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78060790 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78060790 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

CID 78060790 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78060790 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Comparative studies of chemical compounds often focus on structural motifs, physicochemical properties, and biological activity. Below is a synthesis of methodologies and findings from the evidence, applied hypothetically to CID 78060790:

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound (CID) Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Activity
This compound Not specified in evidence Not specified Not specified Hypothetical based on analogs
Taurocholic acid (6675) Steroid backbone + taurine Sulfate, hydroxyl 515.63 Bile acid, lipid metabolism
Betulin (72326) Pentacyclic triterpenoid Hydroxyl, alkenes 442.73 Antiviral, anti-inflammatory
Oscillatoxin D (101283546) Polyketide-derivative Lactone, hydroxyl 634.80 Cytotoxic activity

Key Findings from Analogous Studies:

Substrate Specificity : highlights that small structural variations, such as hydroxylation or sulfation (e.g., in CID 6675 vs. CID 439763), significantly alter substrate-enzyme interactions in assays measuring transport inhibition .

Bioactivity : Betulin-derived compounds (CID 72326, CID 64971) show enhanced inhibitory effects compared to their parent compound due to functional group additions (e.g., caffeoyl moieties in CID 10153267) .

Synthetic Accessibility: notes that solubility (e.g., Log S values) and reaction yields (e.g., 98% for CID 72863) are critical factors in prioritizing compounds for synthesis .

Table 2: Physicochemical and Bioavailability Metrics

Compound (CID) Log S (ESOL) Bioavailability Score Solubility (mg/mL) Synthetic Yield (%)
This compound Unknown Unknown Unknown Unknown
CID 72863 -2.47 0.55 0.687 98
Ginkgolic acid 17:1 (5469634) Not reported Not reported Not reported Not reported

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